

# Head-to-head comparison of C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O and Ticagrelor efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O

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## Head-to-Head Comparison: C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O and Ticagrelor Efficacy

A comparative analysis of the antiplatelet efficacy of the novel compound **C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O** and the established P2Y<sub>12</sub> inhibitor, Ticagrelor, is not currently feasible. Extensive searches of chemical databases, clinical trial registries, and scientific literature have yielded no publicly available information on a compound with the molecular formula **C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O**. This suggests that **C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O** may be an internal research compound not yet disclosed in the public domain, or the provided molecular formula may contain a typographical error.

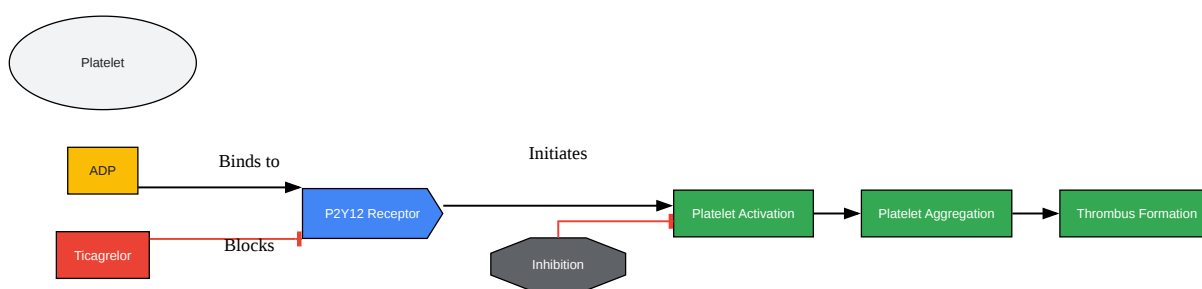
Consequently, this guide will provide a comprehensive overview of the efficacy of Ticagrelor, a widely studied and clinically significant antiplatelet agent. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## Ticagrelor: A Comprehensive Efficacy Guide

Ticagrelor is an orally active, reversible, and direct-acting antagonist of the P2Y<sub>12</sub> receptor, belonging to the cyclopentyltriazolopyrimidine class of antiplatelet agents.<sup>[1][2][3][4]</sup> Unlike thienopyridines such as clopidogrel and prasugrel, ticagrelor does not require metabolic activation to exert its therapeutic effect, leading to a faster onset of action and more consistent platelet inhibition.<sup>[1][2][4][5]</sup> It is a cornerstone in the management of acute coronary syndromes (ACS) and for the secondary prevention of atherothrombotic events.<sup>[1][3]</sup>

## Mechanism of Action: P2Y12 Receptor Antagonism

Ticagrelor functions by preventing adenosine diphosphate (ADP) from binding to the P2Y12 receptor on the surface of platelets.[6] This blockade inhibits ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, a critical step in platelet aggregation and thrombus formation.[3] By reversibly binding to the P2Y12 receptor, ticagrelor effectively reduces the risk of cardiovascular events in high-risk patients.[6]



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**Figure 1:** Ticagrelor's Mechanism of Action on the P2Y12 Receptor.

## Quantitative Efficacy Data from Clinical Trials

The efficacy of ticagrelor has been evaluated in several large-scale clinical trials. The following tables summarize key findings from pivotal studies comparing ticagrelor to other antiplatelet agents.

Table 1: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)

Endpoint (at 12 months)	Ticagrelor (n=9333)	Clopidogrel (n=9291)	Hazard Ratio (95% CI)	p-value
Primary Efficacy Endpoint				
CV Death, MI, or Stroke[7]	9.8%	11.7%	0.84 (0.77-0.92)	<0.001
Secondary Efficacy Endpoints				
Myocardial Infarction (MI)[8]	5.8%	6.9%	0.84 (0.75-0.95)	0.005
Cardiovascular (CV) Death[7]	4.0%	5.1%	0.79 (0.69-0.91)	0.001
All-Cause Mortality[8]	4.5%	5.9%	0.78 (0.69-0.89)	<0.001
Stent Thrombosis (definite)[8]	1.3%	1.9%	0.67 (0.50-0.91)	0.009
Primary Safety Endpoint				
Major Bleeding (PLATO definition)[7]	11.6%	11.2%	1.04 (0.95-1.13)	0.43

Data from the Platelet Inhibition and Patient Outcomes (PLATO) trial.[7][8]

Table 2: Long-Term Ticagrelor in Patients with Prior Myocardial Infarction (PEGASUS-TIMI 54 Trial)

Endpoint (at 3 years)	Ticagrelor 90 mg twice daily + Aspirin	Ticagrelor 60 mg twice daily + Aspirin	Placebo + Aspirin	Hazard Ratio (vs. Placebo)	p-value (vs. Placebo)
Primary Efficacy Endpoint					
CV Death, MI, or Stroke	7.85%	7.77%	9.04%	90mg: 0.85 (0.74- 0.96)60mg: 0.84 (0.74- 0.95)	90mg: 0.00860mg: 0.004
Primary Safety Endpoint					
TIMI Major Bleeding	2.60%	2.30%	1.06%	90mg: 2.69 (1.96- 3.70)60mg: 2.32 (1.68- 3.21)	90mg: <0.00160mg: <0.001

Data from the Prevention of Cardiovascular Events in Patients with Prior Heart Attack Using Ticagrelor Compared to Placebo on a Background of Aspirin-Thrombolysis in Myocardial Infarction 54 (PEGASUS-TIMI 54) trial.[\[9\]](#)[\[10\]](#)

Table 3: Ticagrelor vs. Prasugrel in Acute Coronary Syndromes (ISAR-REACT 5 Trial)

Endpoint (at 1 year)	Ticagrelor (n=2012)	Prasugrel (n=2006)	Hazard Ratio (95% CI)	p-value
Primary Efficacy Endpoint				
Death, MI, or Stroke	9.3%	6.9%	1.36 (1.09-1.70)	0.006
Primary Safety Endpoint				
BARC Type 3-5 Bleeding	5.4%	4.8%	1.12 (0.83-1.51)	0.46

Data from the Intracoronary Stenting and Antithrombotic Regimen: Rapid Early Action for Coronary Treatment 5 (ISAR-REACT 5) trial.[\[11\]](#)

## Experimental Protocols

The assessment of P2Y12 inhibitor efficacy relies on specialized platelet function tests. Below are detailed methodologies for key experiments.

### 1. Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.[\[12\]](#)

- Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the plasma becomes clearer, allowing more light to pass through.[\[13\]](#)
- Methodology:
  - Sample Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.
  - PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).[\[14\]](#)

- Assay Procedure: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established. A platelet agonist, such as ADP (typically at concentrations of 5-20  $\mu$ M), is added to the PRP.[13]
- Data Acquisition: The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate. The maximum platelet aggregation is expressed as a percentage.[15]

## 2. VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[16]

- Principle: This turbidimetric-based optical detection system measures platelet aggregation on fibrinogen-coated beads in a cartridge containing ADP. The degree of aggregation is reported in P2Y12 Reaction Units (PRU).
- Methodology:
  - Sample Collection: A whole blood sample is collected in a Greiner 3.2% citrated vacuum tube.
  - Assay Procedure: The blood sample is inserted into the VerifyNow instrument. The instrument automatically dispenses the blood into the assay cartridge.
  - Data Analysis: The instrument measures the rate and extent of platelet aggregation and provides a result in PRU. A lower PRU value indicates a higher level of P2Y12 inhibition. [17]



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**Figure 2:** Experimental Workflow for Platelet Function Testing.

## Conclusion

Ticagrelor is a potent and effective P2Y<sub>12</sub> inhibitor that has demonstrated superiority over clopidogrel in reducing ischemic events in patients with ACS, as established in the landmark PLATO trial.[7] The PEGASUS-TIMI 54 trial further supported its role in long-term secondary prevention.[9] While the ISAR-REACT 5 trial suggested a potential benefit of prasugrel over ticagrelor in certain ACS populations, ticagrelor remains a critical component of antiplatelet therapy.[11] The choice of P2Y<sub>12</sub> inhibitor is often guided by patient-specific factors, including ischemic and bleeding risks. The experimental protocols outlined provide standardized methods for evaluating the pharmacodynamic effects of ticagrelor and other antiplatelet agents in both research and clinical settings. Without publicly available data, a comparison to the compound **C12H16BrN5O** is not possible at this time.

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## References

- 1. ahajournals.org [ahajournals.org]
- 2. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbino.com [nbino.com]
- 7. PLATElet inhibition and patient Outcomes - American College of Cardiology [acc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. dicardiology.com [dicardiology.com]
- 10. dicardiology.com [dicardiology.com]
- 11. m.youtube.com [m.youtube.com]



- 12. light-transmission-aggregometry-and-atp-release-for-the-diagnostic-assessment-of-platelet-function - Ask this paper | Bohrium [bohrium.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Efficacy and safety of mono antiplatelet therapy with colchicine in acute coronary syndrome patients following percutaneous coronary intervention: rationale and design of the MACT II trial [frontiersin.org]
- To cite this document: BenchChem. [Head-to-head comparison of C12H16BrN5O and Ticagrelor efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15173407#head-to-head-comparison-of-c12h16brn5o-and-ticagrelor-efficacy]

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